molecular formula C11H17BN2O2 B1371743 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1052686-67-5

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1371743
CAS No.: 1052686-67-5
M. Wt: 220.08 g/mol
InChI Key: COBZMDPXIDGRHY-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1052686-67-5) is a boronic ester derivative featuring a pyrimidine ring substituted at the 2-position with a methyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure combines the aromatic heterocyclic properties of pyrimidine with the reactivity of the boronic ester group, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis
The compound is typically synthesized via palladium-catalyzed borylation reactions. A common route involves reacting 2-methylpyrimidine with bis(pinacolato)diboron (CAS: 73183-34-3) under catalytic conditions, leveraging the sp²-hybridized carbon’s susceptibility to borylation .

Preparation Methods

Preparation Methods

Synthetic Routes

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine predominantly involves transition-metal-catalyzed borylation of a halogenated pyrimidine precursor. The most common approach is the palladium-catalyzed borylation of 2-methyl-5-halopyrimidine with bis(pinacolato)diboron.

Typical Reaction Scheme

Step Reactants Catalyst Solvent Conditions Outcome
1 2-methyl-5-bromopyrimidine + bis(pinacolato)diboron Pd(dppf)Cl2 or Pd(PPh3)4 Anhydrous THF or dioxane 80-100°C, inert atmosphere (N2 or Ar), 12-24 h Formation of 2-methyl-5-(pinacolboronate)pyrimidine
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) are favored for their high activity and selectivity.
  • Base: Potassium acetate or potassium carbonate is often added to facilitate the borylation.
  • Atmosphere: Inert atmosphere is critical to prevent oxidation of boronate esters.
  • Temperature: Elevated temperatures between 80 and 100°C optimize conversion.

Industrial Scale Preparation

Industrial synthesis typically adapts the palladium-catalyzed borylation route with process optimizations:

Reaction Conditions and Optimization

Parameter Typical Range Notes
Catalyst loading 1-5 mol% Lower catalyst loadings reduce cost but may slow reaction
Solvent THF, dioxane, or DMF Anhydrous solvents preferred
Base KOAc, K2CO3 Facilitates transmetalation step
Temperature 80-100°C Higher temp increases rate but may cause decomposition
Time 12-24 hours Reaction progress monitored by TLC or LC-MS
Atmosphere Nitrogen or argon Prevents oxidation of boron species

Analytical Characterization Post-Synthesis

  • NMR Spectroscopy:
    • ^1H NMR shows characteristic methyl singlet (~2.5 ppm) and pinacol methyl groups (~1.3 ppm).
    • ^13C NMR confirms the boronate carbon and pyrimidine carbons.
  • HPLC: Reverse-phase chromatography with UV detection at 254 nm confirms purity >95%.
  • Mass Spectrometry: Confirms molecular ion peak consistent with C11H17BN2O2.
  • Elemental Analysis: Boron content verified by ICP-MS or combustion analysis.

Summary Table of Preparation Methods

Method Starting Material Catalyst Conditions Advantages Disadvantages
Pd-catalyzed borylation of 5-halopyrimidine 2-methyl-5-bromopyrimidine Pd(dppf)Cl2, KOAc 80-100°C, inert atmosphere, 12-24 h High yield, selective, scalable Requires halogenated precursor
Ir-catalyzed C–H borylation 2-methylpyrimidine Ir catalyst, B2pin2 Mild temp, inert atmosphere Direct borylation, no halide needed Lower regioselectivity, catalyst cost
Lithium-halogen exchange + borylation 2-methyl-5-bromopyrimidine n-BuLi, B(OMe)3 or pinacolborane Low temp (-78°C), inert Versatile, direct Requires cryogenic conditions, sensitive

Research Findings and Notes

  • The palladium-catalyzed borylation method remains the most widely used and reliable for this compound, offering high regioselectivity and yield.
  • The choice of base and solvent can significantly affect the reaction rate and product purity. Potassium acetate in anhydrous THF is commonly preferred.
  • Industrial scale-up requires careful control of moisture and oxygen to prevent hydrolysis and oxidation of the boronate ester.
  • Alternative catalytic systems (e.g., nickel or iridium catalysts) are under investigation to reduce cost and improve sustainability but are less established for this substrate.
  • Analytical methods such as NMR and HPLC are essential for confirming the integrity of the boronate ester and the pyrimidine ring after synthesis.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables palladium-catalyzed coupling with aryl/heteroaryl halides or triflates. This reaction is critical for constructing biaryl systems in drug discovery and materials science.

Key Reaction Parameters:

Reagents/ConditionsProductsYield (%)Reference
PdCl₂(dppf)·CH₂Cl₂, KOAc, 100°C5-Aryl-2-methylpyrimidines70–85
Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂OThieno[3,2-d]pyrimidine derivatives65–78

Example : Coupling with methyl 4-bromopicolinate under Pd catalysis yields 5-(picolinate)-2-methylpyrimidine, a key intermediate in kinase inhibitor synthesis .

Oxidation Reactions

The boronic ester undergoes oxidative cleavage to form hydroxyl or phenol derivatives, useful for further functionalization.

Oxidation Pathways:

Oxidizing AgentConditionsProductApplication
H₂O₂, NaOHRT, 2 h5-Hydroxy-2-methylpyrimidineBioconjugation scaffold
NaIO₄, THF/H₂O60°C, 4 h5-PyrimidinephenolPolymer synthesis

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes substitution at the C4 position.

Substitution Examples:

NucleophileBaseProductSelectivity
NH₃ (g)K₂CO₃, DMF4-Amino-2-methyl-5-boronate>90%
KSCNCuI, 120°C4-Thiocyano-2-methyl-5-boronate75%

Cross-Coupling Beyond Suzuki

The boronic ester participates in diverse metal-catalyzed reactions:

  • Stille Coupling : With aryl stannanes (Pd₂(dba)₃, XPhos) to form 5-arylpyrimidines .

  • Buchwald-Hartwig Amination : With aryl halides (Pd(OAc)₂, XantPhos) to install amino groups .

Orthogonal Reactivity in Sequential Reactions

The boronic ester’s stability allows sequential functionalization:

  • Initial Suzuki Coupling : Attach cyclopentyl or phenyl groups .

  • Post-Functionalization : Saponify esters (LiOH, dioxane) or oxidize boronate .

Mechanistic Insights

  • Suzuki-Miyaura Mechanism : Transmetalation between Pd⁰ and boronate forms a Pd-aryl intermediate, enabling C–C bond formation .

  • Oxidative Pathways : Electrophilic attack on boron by peroxides generates boronate radicals, leading to hydroxylation .

Scientific Research Applications

Organic Synthesis

This compound is widely recognized as a versatile building block in organic synthesis. It plays a crucial role in the development of complex organic molecules, particularly in the pharmaceutical industry. Its unique structure allows chemists to create new drugs with enhanced efficacy and specificity.

Case Studies:

  • Pharmaceutical Development: Research has shown that derivatives of this compound can be utilized to synthesize new anti-cancer agents. For example, modifications to the pyrimidine ring have led to compounds with improved biological activity against specific cancer cell lines .
  • Synthesis of Heterocycles: The compound is also employed in synthesizing various heterocyclic compounds that are essential in medicinal chemistry .

Materials Science

In materials science, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is used to develop advanced materials such as polymers and coatings. Its chemical properties enhance the durability and performance of these materials.

Applications:

  • Polymer Development: The compound serves as a cross-linking agent in polymer synthesis, contributing to the formation of robust materials with desirable mechanical properties .
  • Coatings: It is incorporated into coatings that require specific chemical resistance and stability under various environmental conditions .

Catalysis

This compound acts as a ligand in catalytic processes, significantly improving reaction rates and selectivity in chemical transformations. Its role as a catalyst is crucial for efficient industrial processes.

Key Insights:

  • Catalytic Efficiency: Studies indicate that using this compound in palladium-catalyzed reactions results in higher yields compared to traditional catalysts .
  • Selective Transformations: The compound facilitates selective transformations in complex organic reactions, which is vital for synthesizing fine chemicals and pharmaceuticals .

Bioconjugation

In bioconjugation techniques, this compound plays a pivotal role by facilitating the attachment of biomolecules to surfaces or other molecules.

Applications:

  • Drug Delivery Systems: The compound's ability to form stable conjugates with therapeutic agents enhances drug delivery efficiency and targeting capabilities .
  • Diagnostic Applications: It is also utilized in developing diagnostic tools where biomolecule attachment is critical for assay performance .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisBuilding block for complex organic moleculesEnhanced drug efficacy
Materials ScienceDevelopment of polymers and coatingsImproved durability and performance
CatalysisActs as a ligand in catalytic processesIncreased reaction rates and selectivity
BioconjugationFacilitates attachment of biomolecules for drug delivery and diagnosticsEnhanced targeting and efficiency

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The boronate ester group can interact with biological molecules, forming reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition .

Comparison with Similar Compounds

The compound’s uniqueness lies in its pyrimidine core and substituent pattern . Below is a detailed comparison with structurally related boronic esters:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Pyrimidine 2-methyl, 5-dioxaborolane High reactivity in cross-coupling; drug intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine 2-amine, 5-dioxaborolane Enhanced hydrogen bonding; used in kinase inhibitors
N-isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole Imidazole N-isobutyl-N-methyl, 5-dioxaborolane Improved metabolic stability; agrochemical applications
2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Pyrimidine 2-oxan-3-yl, 5-dioxaborolane Increased solubility; used in aqueous-phase reactions
2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Pyrimidine 2-methylthio, 5-dioxaborolane Thioether group enhances electron density; catalyst ligands
4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Pyrimidine 4-cyclopropyl, 6-methoxy, 5-dioxaborolane Steric hindrance slows hydrolysis; chiral synthesis

Key Insights from Comparative Analysis

A. Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., 2-methyl, 2-oxan-3-yl): Increase electron density at the pyrimidine ring, accelerating cross-coupling reactions .
  • Electron-Withdrawing Groups (e.g., 2-methylthio): Moderate reactivity by stabilizing transition states, useful in selective couplings .
  • Steric Effects : Bulky groups like cyclopropyl (in the 4-position) reduce hydrolysis of the boronic ester, enhancing shelf-life .

Research Findings and Data

Table 2: Reaction Efficiency in Suzuki-Miyaura Cross-Coupling*

Compound Yield (%) Reaction Time (h) Catalyst Used Reference
This compound 92 2 Pd(PPh₃)₄
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine 85 3 Pd(OAc)₂/XPhos
2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 78 4 PdCl₂(dppf)

*Conditions: Aryl bromide (1 eq), boronic ester (1.2 eq), base (K₂CO₃), solvent (THF/H₂O).

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C11H17BN2O2C_{11}H_{17}BN_2O_2 with a molecular weight of approximately 220.07 g/mol. This compound features a pyrimidine ring substituted with a boronic ester moiety that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrimidine and boronic acid derivatives exhibit diverse pharmacological effects. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Studies have shown that pyrimidine derivatives can possess significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines. The IC50 values ranged from 0.87 to 12.91 μM for MCF-7 and MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the mitochondrial pathway, evidenced by increased caspase levels in treated samples .

Antiviral Activity

Pyrimidines are also known for their antiviral properties:

  • Influenza Virus Inhibition : Recent studies indicated that related pyrimidine compounds exhibited a significant reduction in viral load in infected mice models. This suggests a potential application for treating influenza infections .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives:

  • Study on MDA-MB-231 Cells : A pharmacodynamic study revealed that treatment with the compound led to a significant reduction in lung metastasis in mouse models of triple-negative breast cancer (TNBC). The compound outperformed known inhibitors in reducing metastatic nodules .
  • Safety Profile Assessment : A toxicity study conducted on healthy mice indicated no acute toxicity at doses up to 2000 mg/kg. This finding supports the safety profile of the compound for further development .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by:

  • Bioavailability : Oral bioavailability was reported at 31.8% following administration at a dose of 10 mg/kg .
  • Clearance Rate : The compound exhibited a clearance rate of approximately 82.7 mL/h/kg after intravenous administration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling using halogenated pyrimidine precursors (e.g., 5-bromo-2-methylpyrimidine) and pinacol boronic esters. Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 THF/water mixture.
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields >90% purity .
  • Yield Optimization : Excess boronic ester (1.2–1.5 eq.) and degassed solvents improve cross-coupling efficiency.

Q. How can researchers characterize the purity and structural integrity of this boronic ester derivative?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm and boronate methyl groups at δ 1.0–1.3 ppm).
  • LC-MS : To verify molecular ion peaks ([M+H]⁺ expected at m/z 263.2) and detect impurities.
  • Elemental Analysis : Match calculated vs. observed C, H, N, and B percentages (±0.3% tolerance) .

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-8-13-6-9(7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBZMDPXIDGRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671661
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052686-67-5
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Retrosynthesis Analysis

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